molecular formula C10H16O3 B2632132 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 149194-97-8

3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2632132
CAS No.: 149194-97-8
M. Wt: 184.235
InChI Key: PBQMCXSYTJGSET-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclohexanone derivatives with appropriate reagents to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclo structure. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)7-3-5-10(13-9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMCXSYTJGSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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